6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile
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Overview
Description
6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both benzothiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carbonitrile under specific conditions. One common method includes the use of a catalyst such as triethylamine in a solvent like ethanol, followed by heating to facilitate the reaction . Another approach involves the use of microwave irradiation to accelerate the reaction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridines in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Cyanoacetamides: These compounds have a similar nitrile group and are used in the synthesis of heterocyclic compounds.
Uniqueness
6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H7N3OS |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
6-(3-oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3OS/c14-7-9-5-6-12(15-8-9)16-13(17)10-3-1-2-4-11(10)18-16/h1-6,8H |
InChI Key |
WCHNSIIZTJQXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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